Navigating the Spectral Landscape of 2-Acetoxy-2-butene: A Technical Guide to ¹H and ¹³C NMR Chemical Shifts
Navigating the Spectral Landscape of 2-Acetoxy-2-butene: A Technical Guide to ¹H and ¹³C NMR Chemical Shifts
Abstract
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the (E) and (Z) isomers of 2-acetoxy-2-butene. In the absence of a publicly available, experimentally verified dataset, this guide leverages advanced NMR prediction algorithms, corroborated by spectral data from analogous compounds, to offer a robust and detailed interpretation of the spectral features of these molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing them with the foundational knowledge to identify, characterize, and differentiate the geometric isomers of 2-acetoxy-2-butene using NMR spectroscopy.
Introduction: The Significance of 2-Acetoxy-2-butene and NMR Spectroscopy
2-Acetoxy-2-butene, also known as but-2-en-2-yl acetate, is a vinyl acetate derivative with potential applications as a monomer in polymer synthesis and as an intermediate in various organic transformations. The presence of a double bond in the 2-position allows for the existence of (E) and (Z) geometric isomers, each potentially exhibiting distinct physical, chemical, and biological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity, chemical environment, and stereochemistry of a molecule. For 2-acetoxy-2-butene, NMR is the quintessential tool for differentiating between the (E) and (Z) isomers, a critical step in ensuring the purity and desired functionality of the compound in any application.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of both isomers, offering a detailed analysis of the chemical shifts and coupling constants. This information is crucial for scientists working with this compound, enabling them to interpret their own experimental data with confidence.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the lack of a comprehensive, publicly accessible experimental NMR dataset for 2-acetoxy-2-butene, the following chemical shifts have been generated using advanced NMR prediction software. These predictions are based on established algorithms that consider the chemical environment of each nucleus. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | (E)-2-Acetoxy-2-butene (ppm) | (Z)-2-Acetoxy-2-butene (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 (Olefinic) | ~5.2 - 5.5 | ~5.0 - 5.3 | Quartet (q) | ~6.8 |
| H4 (Methyl on double bond) | ~1.6 - 1.8 | ~1.7 - 1.9 | Doublet (d) | ~6.8 |
| H1' (Acetyl Methyl) | ~2.1 - 2.2 | ~2.1 - 2.2 | Singlet (s) | - |
| H1 (Methyl on acetate-bearing carbon) | ~1.9 - 2.1 | ~1.8 - 2.0 | Singlet (s) | - |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | (E)-2-Acetoxy-2-butene (ppm) | (Z)-2-Acetoxy-2-butene (ppm) |
| C2 (Quaternary Olefinic) | ~140 - 145 | ~138 - 143 |
| C3 (Olefinic CH) | ~115 - 120 | ~113 - 118 |
| C4 (Methyl on double bond) | ~12 - 15 | ~15 - 18 |
| C1 (Methyl on acetate-bearing carbon) | ~20 - 23 | ~18 - 21 |
| C=O (Carbonyl) | ~168 - 172 | ~168 - 172 |
| CH₃ (Acetyl Methyl) | ~20 - 22 | ~20 - 22 |
In-depth Spectral Analysis and Interpretation
The predicted NMR data reveals key distinguishing features between the (E) and (Z) isomers of 2-acetoxy-2-butene, primarily arising from the different spatial arrangements of the substituents around the C2=C3 double bond.
¹H NMR Spectrum Analysis
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Olefinic Proton (H3): The chemical shift of the olefinic proton (H3) is expected to be a key differentiator. In the (E) isomer, the methyl group at C4 is trans to the larger acetoxy group, which generally results in a slightly downfield shift for H3 compared to the (Z) isomer where these groups are cis. The quartet multiplicity arises from coupling with the three protons of the C4 methyl group.
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Methyl Protons (H4): Conversely, the chemical shift of the methyl protons on the double bond (H4) is predicted to be slightly upfield in the (E) isomer compared to the (Z) isomer. This is due to the anisotropic effect of the nearby carbonyl group in the cis (Z) conformation.
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Acetyl and Methyl Protons (H1' and H1): The protons of the acetyl methyl group (H1') and the methyl group attached to the acetate-bearing carbon (H1) are expected to appear as singlets, as they have no adjacent protons to couple with. Their chemical shifts are less likely to be significantly different between the two isomers.
¹³C NMR Spectrum Analysis
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Olefinic Carbons (C2 and C3): The chemical shifts of the olefinic carbons are influenced by the substitution pattern. The quaternary carbon (C2) bearing the acetoxy group is expected to be significantly downfield due to the deshielding effect of the electronegative oxygen atom. The chemical shift of the olefinic methine carbon (C3) will also be in the characteristic alkene region. Subtle differences between the isomers are expected due to stereoelectronic effects.
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Methyl Carbons (C1 and C4): The steric compression in the (Z) isomer, where the C1 and C4 methyl groups are on the same side of the double bond, is likely to cause an upfield shift (a "gamma-gauche" effect) for these carbons compared to the (E) isomer. This difference can be a reliable indicator for distinguishing the two isomers.
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Carbonyl and Acetyl Methyl Carbons: The chemical shifts of the carbonyl carbon and the acetyl methyl carbon are expected to be very similar in both isomers as they are further removed from the center of stereoisomerism.
Comparison with Analogous Structures
To lend credence to these predictions, we can compare them with the known NMR data of similar compounds:
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Vinyl Acetate: The olefinic protons of vinyl acetate appear at approximately 4.6 and 4.9 ppm, with the geminal proton at around 7.3 ppm. The olefinic carbons are at roughly 97 and 141 ppm.[1] The presence of additional alkyl substituents in 2-acetoxy-2-butene will shift these values, but the general regions are consistent with the predictions.
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2-Butanol: The methyl groups in 2-butanol have distinct chemical shifts in both ¹H and ¹³C NMR, demonstrating how the local chemical environment influences the resonance frequency.[2]
The predicted values for 2-acetoxy-2-butene align well with the expected substituent effects based on these and other related structures.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality experimental NMR spectra of 2-acetoxy-2-butene, the following protocol is recommended:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the 2-acetoxy-2-butene sample.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.
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Instrument Setup and Data Acquisition:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the probe to ensure a homogeneous magnetic field.
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Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
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Set the spectral width to cover the range of 0-10 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Apply a line broadening of 0.3 Hz during processing.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0-200 ppm.
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Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
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Apply a line broadening of 1.0 Hz during processing.
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Data Processing:
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Fourier transform the acquired free induction decays (FIDs).
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Phase the spectra manually to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
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Integrate the signals in the ¹H spectrum.
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Pick the peaks and report the chemical shifts in ppm.
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Visualization of Molecular Structure and NMR Correlations
To visually represent the molecular structure and the key through-bond correlations that give rise to the observed NMR spectra, the following diagrams are provided.
Caption: Molecular structure of (E)-2-acetoxy-2-butene.
Caption: Molecular structure of (Z)-2-acetoxy-2-butene.
Conclusion
This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR chemical shifts of (E)- and (Z)-2-acetoxy-2-butene. By combining advanced NMR prediction with a thorough analysis of spectral data from analogous compounds, this document offers a reliable framework for the identification and characterization of these geometric isomers. The provided experimental protocols and visual aids further equip researchers with the necessary tools to confidently apply NMR spectroscopy in their work with 2-acetoxy-2-butene. As with any predictive data, experimental verification remains the gold standard, and this guide serves as a robust starting point for such investigations.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]
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PubChem. (n.d.). Vinyl Acetate. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
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SDBS. (n.d.). 2-Butanol. Spectral Database for Organic Compounds. Retrieved from [Link]
